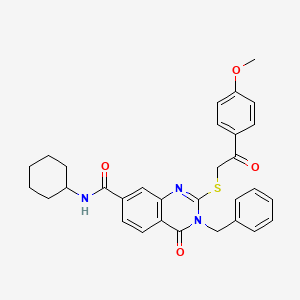
3-benzyl-N-cyclohexyl-2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-benzyl-N-cyclohexyl-2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C31H31N3O4S and its molecular weight is 541.67. The purity is usually 95%.
BenchChem offers high-quality 3-benzyl-N-cyclohexyl-2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-benzyl-N-cyclohexyl-2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
Research involving the synthesis of fluoroquinolone-based 4-thiazolidinones and their antimicrobial activity highlights the potential of structurally complex quinazoline derivatives in developing new antimicrobial agents. The study demonstrates the synthesis process starting from lead molecules and proceeding through various chemical reactions to obtain compounds with potential antifungal and antibacterial activities (N. Patel & S. D. Patel, 2010).
Antitubercular and Antibacterial Activities
Another study on the synthesis of quinazolinone analogs substituted with benzothiophene explored their antitubercular and antibacterial activities. The synthesized compounds showed promising results against Mycobacterium tuberculosis and various Gram-positive and Gram-negative bacteria, indicating the potential of quinazolinone derivatives in addressing resistant bacterial infections (G. K. Rao & R. Subramaniam, 2015).
Anti-Inflammatory and Analgesic Agents
Compounds derived from visnaginone and khellinone, featuring structural motifs similar to quinazoline derivatives, have been synthesized and evaluated for their anti-inflammatory and analgesic properties. The study found that these compounds exhibited significant cyclooxygenase-1/ cyclooxygenase-2 (COX-1/COX-2) inhibitory activity, analgesic activity, and anti-inflammatory activity, suggesting their potential as novel therapeutics in managing pain and inflammation (A. Abu‐Hashem, S. Al-Hussain, & M. Zaki, 2020).
Cytotoxic Activity Against Cancer Cell Lines
The cytotoxic activity of N-[2-(Dimethylamino)ethyl] carboxamide derivatives of various quinoline derivatives against cancer cell lines was investigated, demonstrating the potential of quinazoline and its derivatives in cancer therapy. The compounds were evaluated for their growth inhibition properties on several cancer cell lines, revealing less activity compared to isomeric series but still highlighting the potential of these molecules in oncological research (X. Bu, L. Deady, & W. Denny, 2000).
Eigenschaften
IUPAC Name |
3-benzyl-N-cyclohexyl-2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-4-oxoquinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H31N3O4S/c1-38-25-15-12-22(13-16-25)28(35)20-39-31-33-27-18-23(29(36)32-24-10-6-3-7-11-24)14-17-26(27)30(37)34(31)19-21-8-4-2-5-9-21/h2,4-5,8-9,12-18,24H,3,6-7,10-11,19-20H2,1H3,(H,32,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REFUZETZNGNWGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CSC2=NC3=C(C=CC(=C3)C(=O)NC4CCCCC4)C(=O)N2CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-benzyl-N-cyclohexyl-2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


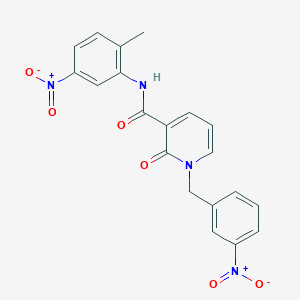


![3-[(4-fluorophenyl)(methyl)sulfamoyl]-N-(3-methylbutyl)thiophene-2-carboxamide](/img/structure/B2731883.png)
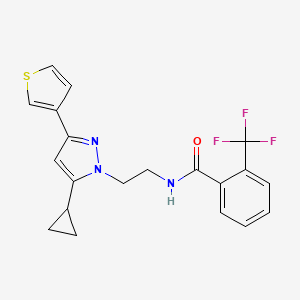
![1-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}pyrrolidine dihydrochloride](/img/structure/B2731886.png)
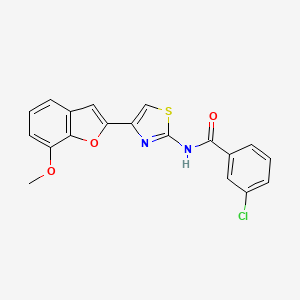
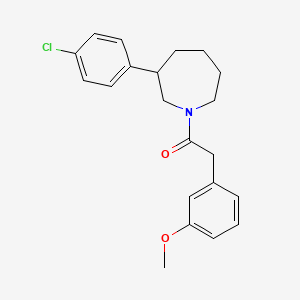
![(4-Chlorophenyl)-[3-[2-[(4-chlorophenyl)methoxy]phenyl]pyrazol-1-yl]methanone](/img/structure/B2731890.png)
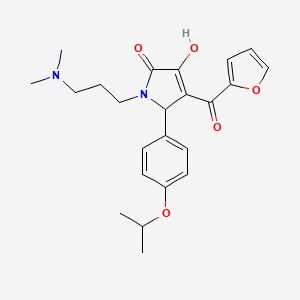
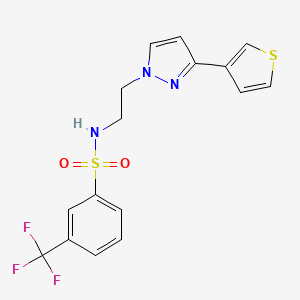

![N-(6-methylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2731898.png)